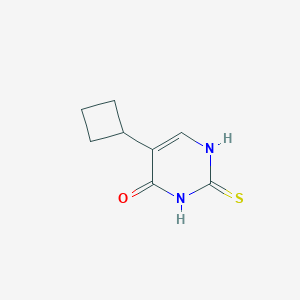

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is a chemical compound with the CAS Number: 72319-68-7 . It has a molecular weight of 182.25 and its IUPAC name is 5-cyclobutyl-2-thioxo-2,3-dihydro-4 (1H)-pyrimidinone .

Synthesis Analysis

The synthesis of pyrrolo [2,3-d]pyrimidine derivatives, which includes compounds similar to this compound, involves the use of a microwave technique . This method allows for the incorporation of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another study mentions the acylation of pyrimidine with phenylacetic anhydride to obtain a target pyrimido[4,5-d]pyrimidine .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo [2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 206-208 degrees Celsius .科学的研究の応用

Structure and Function of DNA Photolyase

Cyclobutyl pyrimidine dimers (CPDs), major DNA photoproducts induced by UV radiation, can be repaired by DNA photolyase. This enzyme utilizes visible light to cleave the cyclobutane ring, restoring the original DNA structure. Photolyases contain two chromophore/cofactors, including FADH-, aiding in this process. This mechanism highlights the importance of understanding and utilizing cyclobutyl-containing compounds in genetic repair studies (Sancar, 1994).

Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives

Research on heterocyclic systems with a pyrimidine nucleus, including sulfanylpyrimidin-4(3H)-one derivatives, demonstrates a broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects. The synthesis of such compounds through reactions with phenacyl bromide and other agents provides valuable insights into developing novel therapeutics (Bassyouni & Fathalla, 2013).

Antimicrobial and Antitubercular Activities

A study on 5H-thiazolo[3,2-a]pyrimidin-5-ones and sulfonic acid derivatives revealed their synthesis via cyclization reactions and their in vitro antibacterial and antitubercular activities. These compounds showed promising antibacterial and antitubercular effects, indicating potential for therapeutic applications against bacterial infections and tuberculosis (Cai et al., 2015).

Inhibitors of Cyclin-Dependent Kinases

Research into 3,5,7-substituted pyrazolo[4,3-d]pyrimidine inhibitors of cyclin-dependent kinases (CDKs) has shown potent antiproliferative activity in lymphoma cell lines. These findings underscore the role of cyclobutyl and pyrimidinone derivatives in cancer therapy, particularly through the inhibition of CDKs involved in cell cycle regulation (Jorda et al., 2019).

作用機序

While the specific mechanism of action for 5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is not explicitly mentioned in the search results, pyrimidines and their derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

特性

IUPAC Name |

5-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-6(5-2-1-3-5)4-9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXESUAQPPRXDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CNC(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)

![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)

![N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2825891.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)

![5-((4-Isopropylphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2825895.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B2825897.png)

![1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B2825899.png)